molecular formula C19H21N3O4S2 B250065 N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide

N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide

Cat. No. B250065
M. Wt: 419.5 g/mol
InChI Key: ZQAQCQHKIOUKLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide, also known as EABS, is a sulfonamide-based compound that has shown promise in various scientific research applications.

Mechanism of Action

The exact mechanism of action of N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
In inflammation research, N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. Inhibition of NF-κB can lead to the reduction of pro-inflammatory cytokine production and the attenuation of inflammation.
Biochemical and Physiological Effects:
N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide has been found to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, reduction of pro-inflammatory cytokine production, and antimicrobial activity. These effects make N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide a promising therapeutic agent for various diseases, including cancer, inflammation, and microbial infections.

Advantages and Limitations for Lab Experiments

One of the advantages of N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound. Additionally, N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide has been found to have low toxicity in vitro, making it a safe compound for use in lab experiments.
One limitation of N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide for lab experiments is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide and its potential side effects.

Future Directions

There are several future directions for research on N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide. One area of research is the development of more efficient synthesis methods for N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide and its derivatives. Additionally, more research is needed to fully understand the mechanism of action of N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide and its potential side effects.
In cancer research, future studies could focus on the use of N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide in combination with other chemotherapeutic agents to enhance its efficacy. In inflammation research, future studies could focus on the use of N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide in animal models of inflammatory diseases to determine its potential therapeutic benefits. In microbial infection research, future studies could focus on the development of N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide derivatives with improved antimicrobial activity.
Conclusion:
In conclusion, N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide is a sulfonamide-based compound that has shown promise in various scientific research applications, including cancer, inflammation, and microbial infections. Its mechanism of action involves the inhibition of HDACs and NF-κB, leading to the inhibition of cancer cell growth, reduction of pro-inflammatory cytokine production, and antimicrobial activity. N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide has several advantages for lab experiments, including its relatively simple synthesis method and low toxicity in vitro. However, more research is needed to fully understand the mechanism of action of N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide and its potential side effects.

Synthesis Methods

N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 4-ethoxybenzoyl chloride with thiosemicarbazide to produce 4-ethoxybenzoylthiosemicarbazide. This compound is then reacted with allyl isothiocyanate to form the final product, N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide.

Scientific Research Applications

N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and microbial infections. In cancer research, N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In inflammation research, N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases, including arthritis and inflammatory bowel disease. In microbial infection research, N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide has been found to have antimicrobial activity against various bacteria and fungi, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.

properties

Molecular Formula

C19H21N3O4S2

Molecular Weight

419.5 g/mol

IUPAC Name

4-ethoxy-N-[[4-(prop-2-enylsulfamoyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C19H21N3O4S2/c1-3-13-20-28(24,25)17-11-7-15(8-12-17)21-19(27)22-18(23)14-5-9-16(10-6-14)26-4-2/h3,5-12,20H,1,4,13H2,2H3,(H2,21,22,23,27)

InChI Key

ZQAQCQHKIOUKLO-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NCC=C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NCC=C

Origin of Product

United States

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